2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol typically involves multiple steps. One common approach is the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction involving an appropriate halide precursor. The final step involves the addition of the ethanol group through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include oxidized derivatives of the ethanol group, reduced pyrazole derivatives, and substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethanol group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-diphenyl-4,5-dihydro-1H-pyrazole have similar structural features and biological activities.
Piperazine Derivatives: Compounds like 1-benzylpiperazine share the piperazine ring and exhibit similar pharmacological properties.
Uniqueness
2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings, along with the ethanol group, allows for a diverse range of interactions and applications.
Properties
IUPAC Name |
2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-15(2)23-10-9-22(14-18(23)8-11-24)13-17-12-20-21-19(17)16-6-4-3-5-7-16/h3-7,12,15,18,24H,8-11,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKSQNIXOHPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.